molecular formula C25H32N2O6 B2360487 1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate CAS No. 1216546-09-6

1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate

Cat. No. B2360487
CAS RN: 1216546-09-6
M. Wt: 456.539
InChI Key: VNPVXVBJBSQXMV-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation in Receptor Antagonistic Activity

A study by Hon (2013) explored the design and synthesis of derivatives, including compounds similar to 1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate, targeting α1 receptor antagonistic activity. These compounds were synthesized in a two-step process and showed potent α1 receptor antagonistic activity (Hon, 2013).

Antifungal Applications

Lima et al. (2022) described the synthesis of eugenol-fluorinated triazole derivatives, including structures related to the target compound, evaluating their fungicidal activity. One derivative, in particular, showed promising results as a fungicidal agent, suggesting potential applications in this field (Lima et al., 2022).

Development of Novel Derivatives

Guguloth (2021) reported the synthesis of novel derivatives related to 1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate. These derivatives were synthesized in good yields and characterized using spectroscopic methods, indicating a potential for diverse applications (Guguloth, 2021).

Development of Hsp90 Inhibitors

Jia et al. (2014) synthesized analogs containing the 1-phenylpiperazine core scaffold, similar to the target compound, for use as Hsp90 inhibitors. These compounds were evaluated for their activity at both the target-based and cell-based levels, suggesting potential in drug development (Jia et al., 2014).

High-Temperature Water Reactions

Bagnell et al. (1996) studied the reactions of allyl phenyl ether, a compound structurally related to 1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate, in high-temperature water. This research provided insights into environmentally benign alternatives for chemical transformations (Bagnell et al., 1996).

Pharmacological Activity

Gupta et al. (1978) explored the synthesis and pharmacological activity of compounds derived from N-phenylpiperazines, closely related to the target compound. These compounds exhibited hypotensive and CNS activity, suggesting potential medicinal applications (Gupta et al., 1978).

properties

IUPAC Name

1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-7-20-16-19(2)10-11-23(20)27-18-22(26)17-24-12-14-25(15-13-24)21-8-5-4-6-9-21;3-1(4)2(5)6/h3-6,8-11,16,22,26H,1,7,12-15,17-18H2,2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPVXVBJBSQXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allyl-4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol oxalate

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